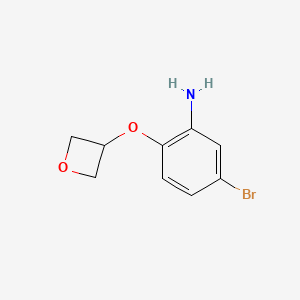

5-Bromo-2-(oxetan-3-yloxy)aniline

Description

5-Bromo-2-(oxetan-3-yloxy)aniline (CAS: Not provided; CID: 61556543) is a substituted aniline derivative featuring a bromine atom at the 5-position of the aromatic ring and an oxetane-3-ylmethoxy group at the 2-position. Its molecular formula is C₁₁H₁₄BrNO₂ (MW: 272.14 g/mol), with structural characteristics that make it valuable in medicinal chemistry and organic synthesis .

Properties

IUPAC Name |

5-bromo-2-(oxetan-3-yloxy)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c10-6-1-2-9(8(11)3-6)13-7-4-12-5-7/h1-3,7H,4-5,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZEVJOUKSVLAFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)OC2=C(C=C(C=C2)Br)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 5-Bromo-2-(oxetan-3-yloxy)aniline typically involves the bromination of aniline derivatives followed by the introduction of the oxetane ring. One common method includes the reaction of a suitable aniline derivative with copper(II) bromide (CuBr2) in a solvent like tetrahydrofuran (THF). This reaction is known for its high selectivity and yield .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. The choice of solvents and reagents is crucial to ensure high yield and purity while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-(oxetan-3-yloxy)aniline can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The aniline group can be oxidized to form nitro derivatives or reduced to form amines.

Ring-Opening Reactions: The oxetane ring can undergo ring-opening reactions under acidic or basic conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents.

Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

- Substituted aniline derivatives

- Nitroaniline or aminoaniline derivatives

- Various ring-opened products depending on the reaction conditions

Scientific Research Applications

5-Bromo-2-(oxetan-3-yloxy)aniline has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a building block for drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(oxetan-3-yloxy)aniline involves its interaction with specific molecular targets. The bromine atom and oxetane ring contribute to its reactivity and ability to form stable complexes with biological molecules. The compound can modulate various biochemical pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

The compound is structurally and functionally compared to analogs with brominated aniline cores and oxygen-containing substituents. Key differences lie in substituent groups, molecular properties, and applications.

Structural and Functional Comparison

Table 1: Comparative Analysis of Structural Analogs

Key Differentiators

Oxetane vs. Oxazoline Rings :

- The oxetane ring in the target compound (4-membered) exhibits higher ring strain than the oxazoline ring (5-membered) in 5-bromo-2-(4,5-dihydro-1,3-oxazol-2-yl)aniline . This strain may increase reactivity in nucleophilic substitutions while improving metabolic stability in drug design.

Functional Group Diversity: The trifluoromethoxy-boronic acid analog () is tailored for cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the dimethylaminoethoxy variant () offers basicity for improved solubility in acidic environments .

Aromatic Bulk and Lipophilicity :

- The naphthyl-substituted analog (5-Bromo-2-[(4-chloro-1-naphthyl)oxy]aniline , ) has increased lipophilicity (logP ~3.5 estimated) compared to the oxetane derivative (logP ~2.1), impacting membrane permeability .

Synthetic Accessibility: The target compound’s synthesis likely involves etherification of 5-bromo-2-hydroxyaniline with oxetane-3-ylmethanol. In contrast, 11-Bromo-6-methyl-12bH-benzooxazepinoquinoxaline () requires InCl₃-catalyzed cyclization, highlighting divergent synthetic pathways .

Biological Activity

5-Bromo-2-(oxetan-3-yloxy)aniline is a synthetic organic compound with notable potential in medicinal chemistry and biological applications. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

- Molecular Formula : C9H10BrNO

- Molecular Weight : 228.09 g/mol

- CAS Number : 2222935-08-0

This compound features a bromine atom and an oxetane ring, which can influence its interaction with biological targets.

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : It can interact with specific enzymes, modulating their activity. The presence of the bromine atom may enhance binding affinity through halogen bonding.

- Receptor Modulation : The compound may act as a ligand for various receptors, influencing signaling pathways associated with cell proliferation and differentiation.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with similar scaffolds have shown:

- Inhibition of Tumor Growth : Compounds based on the oxetane structure demonstrated promising results in inhibiting tumor growth in xenograft models.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 (breast cancer) | TBD | Induces apoptosis |

| Similar Derivative A | A549 (lung cancer) | 7.17 ± 0.94 | VEGFR-2 inhibition |

| Similar Derivative B | MCF-7 | 2.93 ± 0.47 | Cell cycle arrest |

Antimicrobial Activity

The compound's oxetane moiety has been associated with enhanced antimicrobial properties against various pathogens. Studies have shown that:

- Broad-Spectrum Activity : Compounds featuring the oxetane structure exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria.

Case Studies

- Study on Differentiation Induction in AML Cells :

- Anticancer Efficacy in Xenograft Models :

Pharmacokinetic Profile

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

- Absorption : The compound is expected to have good oral bioavailability due to its moderate lipophilicity.

- Distribution : The presence of the bromine atom may enhance tissue penetration.

- Metabolism and Excretion : Further studies are needed to elucidate its metabolic pathways and half-life.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.